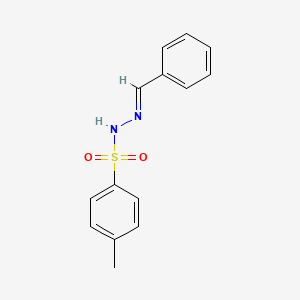

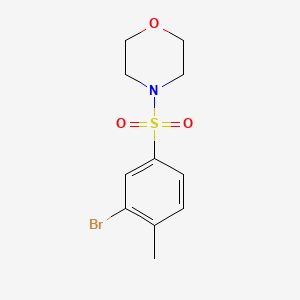

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is a chemical that features a morpholine ring, which is known for its versatility in chemical synthesis and potential biological activities. It is related to sulfonamides, a class of compounds with a wide range of applications, particularly in the treatment of microbial diseases .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reaction pathways. For instance, bromoethylsulfonium salt can react with aminoalcohols to produce morpholine rings through the generation of a vinyl sulfonium salt followed by annulation . Additionally, p-bromophenyl methyl sulfoximine, a related compound, can be synthesized from p-bromophenyl menthyl sulfinate through a substitution reaction followed by imination . These methods highlight the diverse synthetic routes available for constructing morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray single crystal determination, revealing the conformation of the morpholine ring and its spatial orientation relative to other functional groups .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one, for example, results in the formation of enamine derivatives . These reactions can lead to a diverse array of products, depending on the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

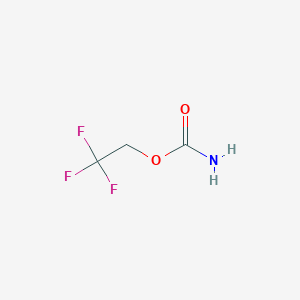

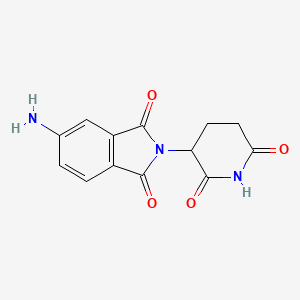

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the functional groups attached to the morpholine ring. The antimicrobial activity of 4-(Phenylsulfonyl) morpholine against various microorganisms was assessed, and the compound showed modulating activity when combined with other antibiotics . Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited good to potent antimicrobial activity, with some compounds showing promising activity in the MIC range of 6.25–25.0 µg/mL .

科学的研究の応用

Antimicrobial Properties

Antibiotic Activity Modulation : The compound 4-(Phenylsulfonyl) morpholine, similar in structure to 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, has shown potential in modulating antibiotic activity against multidrug-resistant strains. It has been studied for its effect in combination with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) significantly (Oliveira et al., 2015).

Antimicrobial and Antifungal Activity : Sulfonamide derivatives, which include 4-(phenylsulfonyl) morpholine, have been synthesized and evaluated for their antimicrobial potency against various bacteria and fungi. Some compounds in this category exhibited potent antimicrobial activity (Janakiramudu et al., 2017).

Synthesis of Antimicrobial Agents : Research has also focused on the synthesis of new derivatives containing the morpholine moiety, including 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, as antimicrobial agents. These compounds have been tested against various microbial strains, showing good to moderate activity (Sahin et al., 2012).

Synthetic Applications

Synthesis of Morpholine Derivatives : The morpholine group is utilized in the synthesis of various organic compounds. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which is structurally related to 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, has been demonstrated. This synthesis process highlights the versatility of morpholine in organic chemistry (Tan Bin, 2011).

Sulfoxide in Swern Oxidation : A new type of sulfoxide, incorporating a morpholine moiety, has been designed and used in Swern oxidation of alcohols to aldehydes or ketones. This showcases the utility of morpholine derivatives in organic synthesis (Ye et al., 2016).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-(3-bromo-4-methylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPBILMRXHFPLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428448 |

Source

|

| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850429-74-2 |

Source

|

| Record name | 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)